7alpha-Thiomethyl spironolactone-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

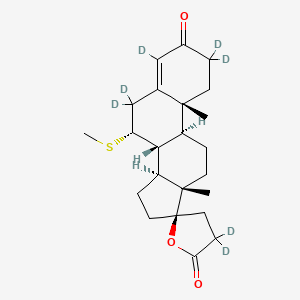

7alpha-Thiomethyl spironolactone-d7 is a labeled metabolite of spironolactone, a steroidal antimineralocorticoid and antiandrogen. It is part of the spirolactone group and is used primarily for research purposes. The compound is characterized by its molecular formula C23H25D7O3S and a molecular weight of 395.61 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethyl spironolactone-d7 involves the incorporation of deuterium atoms into the spironolactone structure. This is typically achieved through a series of chemical reactions that introduce the thiomethyl group at the 7alpha position. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The process involves multiple steps, including the preparation of intermediates and the final product purification. The production scale is usually small, given the compound’s primary use in research .

Análisis De Reacciones Químicas

Types of Reactions: 7alpha-Thiomethyl spironolactone-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions typically result in the formation of new carbon-sulfur bonds .

Aplicaciones Científicas De Investigación

7alpha-Thiomethyl spironolactone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for isotopic labeling studies. In biology, it is used to investigate the metabolic pathways and interactions of spironolactone. In medicine, the compound helps in understanding the pharmacokinetics and pharmacodynamics of spironolactone and its metabolites .

Mecanismo De Acción

The mechanism of action of 7alpha-Thiomethyl spironolactone-d7 involves its interaction with mineralocorticoid and androgen receptors. As an antimineralocorticoid, it inhibits the action of aldosterone, leading to increased sodium excretion and potassium retention. As an antiandrogen, it competes with androgens for receptor binding, thereby reducing androgenic effects. These actions are mediated through specific molecular targets and pathways, including the renin-angiotensin-aldosterone system .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 7alpha-Thiomethyl spironolactone-d7 include 7alpha-thiospironolactone, 6beta-hydroxy-7alpha-thiomethylspironolactone, and canrenone. These compounds share structural similarities and are also metabolites of spironolactone .

Uniqueness: What sets this compound apart is its isotopic labeling with deuterium, which makes it particularly useful for research applications. The deuterium atoms provide a distinct advantage in tracing and studying metabolic pathways, as they can be easily detected using various analytical techniques .

Actividad Biológica

Antimineralocorticoid Effects

7α-Thiomethyl spironolactone (7α-TMS) is a steroidal antimineralocorticoid, contributing significantly to the therapeutic effects of spironolactone . It accounts for approximately 80% of the potassium-sparing effect of spironolactone . This metabolite plays a crucial role in:

- Inhibiting sodium reabsorption

- Promoting potassium retention

- Regulating fluid balance

Pharmacokinetics

The deuterated form (7α-TMS-d7) is expected to have similar pharmacokinetic properties to its non-deuterated counterpart. Key pharmacokinetic parameters of 7α-TMS include:

| Parameter | Value |

|---|---|

| C<sub>max</sub> (day 15) | 391 ng/mL (1,006 nmol/L) |

| AUC (day 15) | 2,804 ng•hour/mL (7,216 nmol•hour/L) |

| t<sub>1/2</sub> | 13.8 hours |

These values demonstrate the compound's extended half-life compared to spironolactone (1.4 hours), explaining its prolonged therapeutic effects .

Antiandrogen Activity

Research indicates that 7α-TMS possesses antiandrogen properties. Its affinity for the rat ventral prostate androgen receptor (AR) is approximately equivalent to that of spironolactone . Specifically:

- AR affinity: 3.0 to 8.5% of dihydrotestosterone (DHT)

This antiandrogen activity contributes to the overall therapeutic profile of spironolactone in treating conditions such as hirsutism and acne.

Metabolic Pathway

The formation of 7α-TMS involves a two-step process in the liver and kidney:

- Conversion of spironolactone to 7α-thio-spironolactone by microsomal enzymes

- Methylation of 7α-thio-spironolactone to 7α-thiomethyl spironolactone in the presence of S-adenosylmethionine (SAM)

This metabolic pathway is crucial for understanding the compound's biological activity and potential interactions.

Research Findings

A study on guinea pig hepatic and renal microsomal preparations revealed:

- Liver microsomes produced 7α-TMS at a rate 3-4 times greater than kidney microsomes

- Km values for both tissues were similar (approximately 30 μM)

- Optimal enzyme activity occurred at SAM concentrations of 25-200 μM

These findings highlight the liver as the primary site of 7α-TMS production, which is essential for its biological activity.

Clinical Implications

The extended half-life and potent antimineralocorticoid effects of 7α-TMS contribute significantly to spironolactone's therapeutic efficacy in various conditions:

- Heart failure

- Hypertension

- Primary aldosteronism

- Edema associated with liver cirrhosis

The deuterated form (7α-TMS-d7) is primarily used as an analytical standard for pharmacokinetic studies, enabling accurate quantification of the metabolite in biological samples .

Propiedades

Fórmula molecular |

C23H32O3S |

|---|---|

Peso molecular |

395.6 g/mol |

Nombre IUPAC |

(7R,8R,9S,10R,13S,14S,17R)-2,2,3',3',4,6,6-heptadeuterio-10,13-dimethyl-7-methylsulfanylspiro[7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i4D2,7D2,12D,13D2 |

Clave InChI |

FWRDLPQBEOKIRE-JHULEAHOSA-N |

SMILES isomérico |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2([2H])[2H])SC)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C |

SMILES canónico |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.